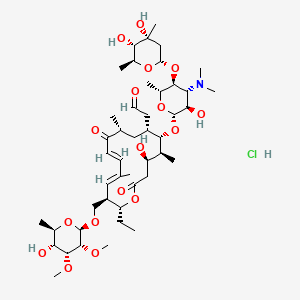

Tylosin hydrochloride

Description

Properties

CAS No. |

11032-12-5 |

|---|---|

Molecular Formula |

C46H77NO17.ClH |

Molecular Weight |

952.565 |

IUPAC Name |

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde;hydrochloride |

InChI |

InChI=1S/C46H77NO17.ClH/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1H/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;/m1./s1 |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.Cl |

Synonyms |

Tylosin hydrochloride |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Elucidation of Ribosomal Binding Dynamics

The efficacy of tylosin (B1662201) hydrochloride is rooted in its precise interaction with the bacterial ribosome, a process that has been elucidated through detailed kinetic and structural studies.

Tylosin hydrochloride selectively binds to the large 50S ribosomal subunit of bacteria. homelabvet.comwikipedia.orgbiopharm.vet Structural analyses have revealed that its binding site is located within the polypeptide exit tunnel, a channel through which newly synthesized peptide chains emerge from the ribosome. nih.gov This strategic positioning is fundamental to its mechanism of action. The binding involves a two-step process, beginning with a low-affinity interaction at the entrance of the exit tunnel, driven primarily by hydrophobic interactions. researchgate.netnih.gov This is followed by a slower conformational change that pushes the antibiotic deeper into the tunnel, establishing a high-affinity binding site. researchgate.netnih.gov

By binding to the 50S ribosomal subunit, this compound effectively inhibits bacterial protein synthesis. wikipedia.orgnih.govtoku-e.com This inhibition is the direct consequence of its physical presence in the polypeptide exit tunnel, which obstructs the path of the elongating polypeptide chain. nih.gov This blockage prevents the ribosome from completing the synthesis of functional proteins, thereby halting bacterial growth and replication. rooyandarou.com The antibiotic's effect is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the cells outright. wikipedia.orgbiopharm.vet

Tylosin, as a 16-membered ring macrolide, interferes with protein synthesis by both blocking the passage of the nascent peptide chain and interfering with peptide bond formation. nih.govtoku-e.com Unlike some other macrolides, tylosin possesses a long disaccharide chain that extends from the lactone ring toward the peptidyl transferase center (PTC) of the ribosome. fao.orgtandfonline.com This extension perturbs the correct positioning of the donor substrate (peptidyl-tRNA) at the P-site, thereby inhibiting the formation of a peptide bond with the acceptor substrate (aminoacyl-tRNA) at the A-site. tandfonline.comnih.gov

Kinetic studies have provided a detailed understanding of the interaction between tylosin and the ribosome. The process is characterized as a slow-binding, slowly reversible inhibition. nih.govnih.govacs.org The interaction can be described by a two-step kinetic model where tylosin (I) first rapidly forms an initial encounter complex (CI) with the ribosome complex (C), which then undergoes a slow isomerization to a more stable, tight complex (C*I) that is inactive. nih.govacs.org

Kinetic Scheme of Tylosin-Ribosome Interaction C + I ⇄ (Ki) CI ⥂ (k4, k5) C*I acs.org

Detailed kinetic analysis using a cell-free system from Escherichia coli has determined the constants for this interaction. nih.govacs.org The extremely low value of the dissociation rate constant (k₅) indicates that the inactivation of the ribosomal complex by tylosin is almost irreversible, a significant factor in its therapeutic action. nih.govacs.org

| Parameter | Value | Description |

| Ki | 3 µM | Dissociation constant for the initial encounter complex (CI) |

| k4 | 1.5 min⁻¹ | Rate constant for the isomerization from CI to the tight complex CI |

| k5 | 2.5 × 10⁻³ min⁻¹ | Rate constant for the reverse isomerization from CI to CI |

| Data derived from kinetic studies on E. coli ribosomal complexes. nih.govacs.org |

The binding site for tylosin on the 50S subunit is composed of specific nucleotides within the 23S rRNA. The primary contact site is adenosine (B11128) 2058 (A2058), located in the peptidyl transferase loop of domain V. universiteitleiden.nl However, other nucleotides in both domain V and domain II are crucial for the stable binding of tylosin. researchgate.netuniversiteitleiden.nl The mycinose (B1239270) sugar moiety of tylosin interacts with the loop of helix 35 in domain II. researchgate.netnih.gov Resistance to tylosin often arises from the methylation of key nucleotides, which prevents the antibiotic from binding effectively. asm.org Synergistic resistance is conferred by the methylation of both G748 and A2058. asm.orgnih.gov

| Nucleotide Site | rRNA Domain | Role in Tylosin Interaction |

| A2058 | Domain V | Main macrolide contact site within the peptidyl transferase loop. universiteitleiden.nl Methylation at this site impairs tylosin binding. nih.govwku.edu |

| G748 | Domain II | Located in the loop of helix 35, interacts with the mycinose sugar of tylosin. oup.com Methylation at this site contributes to resistance. universiteitleiden.nlasm.org |

| U754 | Domain II | Implicated in the formation of the high-affinity binding site; mutations can destabilize the final drug-ribosome complex. researchgate.netnih.gov |

| U2609 | Domain V | Implicated in the high-affinity binding site; mutations can reduce the shift of tylosin to this site. researchgate.netnih.gov |

| A2103 (A2062 in E. coli) | Domain V | Forms an unexpected reversible covalent bond with the ethylaldehyde substituent of tylosin. rcsb.org |

Bacteriostatic Effects and Concentration-Dependent Activity

This compound is primarily considered a bacteriostatic agent, meaning it inhibits the growth and reproduction of bacteria without directly killing them. wikipedia.orgbiopharm.vet This effect is achieved through the reversible inhibition of protein synthesis. fao.org However, the nature of its activity can be dependent on the concentration of the antibiotic and the susceptibility of the target organism. advacarepharma.com

At higher concentrations, tylosin can exhibit bactericidal (bacteria-killing) properties, particularly against rapidly dividing bacteria. advacarepharma.com Studies have shown that its efficacy displays both time-dependent and concentration-dependent characteristics. nih.gov The effectiveness relies on the duration of exposure to the antibiotic (time-dependent), but the magnitude of the effect also increases with higher concentrations (concentration-dependent). advacarepharma.comnih.govresearchgate.net For instance, killing curve analyses demonstrate a weak concentration-dependent activity, while pharmacokinetic/pharmacodynamic models utilize both time above minimum inhibitory concentration (T>MIC) and concentration-related indices (Cmax/MIC) to predict efficacy. nih.govresearchgate.net

Biosynthetic Pathways and Genetic Engineering

Exploration of Streptomyces fradiae Biosynthesis

The tylosin (B1662201) biosynthetic (tyl) gene cluster in S. fradiae is a significant portion of the bacterium's genome, spanning approximately 85 kilobases and containing at least 43 open reading frames. nih.govmdpi.com This cluster encodes all the necessary enzymatic machinery for the production of tylosin, from the initial building blocks to the final decorated macrolide.

The carbon skeleton of tylosin, a 16-membered macrolide lactone known as tylactone (B1246279), is assembled by a type I polyketide synthase (PKS) megaenzyme complex. researchgate.netwikipedia.org This complex, encoded by a block of five large genes (tylGI-GV), functions as an assembly line where simple carboxylic acid units are sequentially added and modified. jmb.or.kr The biosynthesis of the polyketide chain is initiated with a methylmalonyl-CoA starter unit. mdpi.com The chain is then extended through the incorporation of four additional methylmalonyl-CoA units, two malonyl-CoA units, and one ethylmalonyl-CoA unit. mdpi.com Each module of the PKS is responsible for one cycle of chain elongation and possesses distinct domains that catalyze specific reactions, such as acyltransferase, ketosynthase, and acyl carrier protein domains. wikipedia.org Following the final condensation step, a thioesterase domain catalyzes the release and cyclization of the polyketide chain to form the tylactone ring. mdpi.com

Following the formation of the tylactone core, a series of post-PKS modifications occur, including the attachment of three distinct deoxyhexose sugars: D-mycaminose, L-mycarose, and 6-deoxy-D-allose (the precursor to mycinose). nih.govnih.gov These sugar moieties are crucial for the biological activity of tylosin. The attachment of these sugars is catalyzed by a series of glycosyltransferases encoded within the tyl gene cluster. For instance, the gene tylN is predicted to encode a glycosyltransferase. nih.gov The biosynthesis of the unmethylated mycinose (B1239270) precursor, 6-deoxy-D-allose, is proposed to involve the genes tylD (ketoreductase), tylJ (epimerase), and tylN (glycosyltransferase). nih.gov The addition of these sugar molecules proceeds in a stepwise manner, leading to the formation of the mature tylosin molecule.

Several specific genes within the tyl cluster have been identified and their functions elucidated through genetic studies. The gene tylF encodes a methyltransferase responsible for a methylation step in the biosynthetic pathway. nih.gov The genes tylA1 and tylA2 are responsible for the initial steps in the biosynthesis of all three deoxyhexose sugars. nih.gov Specifically, tylA1 encodes a dTDP-glucose synthase, and tylA2 encodes a dTDP-glucose 4,6-dehydratase, which together produce the common intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.gov The tylB gene product is involved in the biosynthesis or attachment of the sugar mycaminose (B1220238) to the tylactone ring. nih.gov Mutations in tylB lead to defects in the addition of this specific sugar. nih.gov

| Gene | Encoded Protein/Function | Role in Tylosin Biosynthesis |

| tylGI-GV | Polyketide Synthase (PKS) Complex | Assembly of the tylactone polyketide core. jmb.or.kr |

| tylN | Glycosyltransferase | Involved in the addition of sugar moieties. nih.gov |

| tylD | Ketoreductase | Part of the pathway for 6-deoxy-D-allose biosynthesis. nih.gov |

| tylJ | Epimerase | Part of the pathway for 6-deoxy-D-allose biosynthesis. nih.gov |

| tylF | Methyltransferase | Catalyzes a methylation step in the pathway. nih.gov |

| tylA1 | dTDP-glucose synthase | First step in the biosynthesis of all three deoxy sugars. nih.gov |

| tylA2 | dTDP-glucose 4,6-dehydratase | Second step in the biosynthesis of all three deoxy sugars. nih.gov |

| tylB | Protein of speculative function | Involved in the biosynthesis or addition of mycaminose. nih.gov |

Regulation of Tylosin Production

The production of tylosin in S. fradiae is a tightly regulated process, ensuring that this secondary metabolite is produced at the appropriate time and in sufficient quantities. nih.gov This regulation occurs primarily at the transcriptional level and involves a complex cascade of interactions between multiple regulatory proteins. jmb.or.kr

The expression of the tylosin biosynthetic genes is controlled by a network of activators and repressors. koreascience.kr This control is not a simple on/off switch but rather a sophisticated system that integrates various cellular signals. The transcription of the biosynthetic genes is generally activated as the bacterial culture enters the stationary phase of growth. The regulatory mechanisms involve pathway-specific activators that bind to promoter regions of the biosynthetic genes, enhancing their transcription by RNA polymerase. khanacademy.orgyoutube.com Conversely, repressor proteins can bind to operator regions to block transcription. khanacademy.orgyoutube.com

The tyl gene cluster contains a rich collection of at least five regulatory genes: tylP, tylQ, tylR, tylS, and tylT. nih.govle.ac.uk Among these, tylQ and tylR play pivotal roles in a regulatory cascade. TylQ has been identified as a transcriptional repressor. nih.gov It functions by controlling the expression of the activator gene, tylR. nih.gov For tylosin production to commence, the expression of tylQ must be downregulated or switched off. nih.gov

TylR acts as a direct transcriptional activator of the tylosin biosynthetic genes. jmb.or.kr The expression of tylR itself is under the control of other regulatory proteins, including the activator TylS (aided by TylU) and the repressor TylQ. jmb.or.kr This creates a hierarchical regulatory cascade where the interplay between these activators and repressors ultimately determines the level of tylosin production. rug.nl The protein TylS is essential for the synthesis of TylR. jmb.or.kr Therefore, the regulatory network ensures a fine-tuned control over the biosynthesis of this important antibiotic.

| Regulatory Gene | Protein Function | Interaction/Role in Regulation |

| tylQ | Transcriptional Repressor | Blocks tylosin biosynthesis by controlling the expression of the activator, tylR. nih.gov |

| tylR | Transcriptional Activator | Directly activates the transcription of tylosin biosynthetic genes. jmb.or.kr |

| tylS | Transcriptional Activator | Essential for the expression of tylR. jmb.or.kr |

| tylU | "SARP-helper" | Enhances the TylS-dependent synthesis of TylR. jmb.or.kr |

| tylP | Gamma-butyrolactone signal receptor/Repressor | Represses tylS and tylQ. jmb.or.krrug.nl |

Metabolic Engineering and Strain Improvement for Enhanced Production

The industrial production of tylosin is primarily carried out through fermentation using the bacterium Streptomyces fradiae. nih.gov However, the wild-type strains of S. fradiae often exhibit low yields, which hinders cost-effective large-scale production. nih.govkoreascience.kr To overcome this limitation, extensive research has focused on metabolic engineering and strain improvement strategies to enhance tylosin titers. These approaches range from traditional random mutagenesis to more targeted and sophisticated genetic engineering techniques.

One of the foundational methods for strain improvement involves random mutagenesis, where the spores of S. fradiae are exposed to mutagens like ultraviolet (UV) irradiation or chemicals such as nitrosoguanidine (B1196799) (NTG) and sodium nitrite (B80452). nih.govbohrium.com This process generates a diverse library of mutants, which are then screened for higher tylosin production. For instance, conventional mutagenesis using UV irradiation and NTG has resulted in variants of S. fradiae that exceeded the initial strain's activity by 0.5–28.3%. bohrium.com Combined treatments, such as UV irradiation followed by NTG exposure, have proven particularly effective in generating high-yield variants. bohrium.com In another study, joint UV irradiation and sodium nitrite mutagenesis were employed to create mutant libraries, leading to the identification of strains with significantly increased production of Tylosin A. nih.govkoreascience.kr

Table 1: Tylosin A Production by S. fradiae Mutants Generated via Random Mutagenesis

| Strain | Mutagenesis Method | Tylosin A Yield (μg/mL) | Increase Over Wild-Type (%) | Reference |

|---|---|---|---|---|

| Wild-Type | N/A | 6617.99 ± 22.67 | N/A | nih.govkoreascience.kr |

| UN-C183 | UV & Sodium Nitrite | 6767.64 ± 82.43 | 2.26% | nih.govkoreascience.kr |

| UN-C137 | UV & Sodium Nitrite | 6889.72 ± 70.25 | 4.11% | nih.govkoreascience.kr |

While random mutagenesis can be effective, modern metabolic engineering offers more precise and targeted strategies for enhancing antibiotic production. nih.gov These strategies often involve the manipulation of specific genes within the tylosin biosynthetic pathway or related metabolic networks.

A key strategy is the overexpression of pathway-specific regulatory genes that control the expression of the entire tylosin biosynthetic gene cluster. The gene tylR is a significant pathway-specific activator. nih.gov Overexpression of tylR in S. fradiae has been shown to increase tylosin production by 60–70% without negatively affecting bacterial growth. nih.gov Similarly, in the industrial hyperproducing strain Streptomyces xinghaiensis, overexpressing tylR resulted in an 11% enhancement of tylosin production. nih.gov Further manipulation of the regulatory cascade, such as disrupting the repressor gene tylQ while co-overexpressing the activator genes tylR and tylS, led to a remarkable 2.93-fold improvement in tylosin yield in S. fradiae, reaching 3926 ± 110 mg/L. nih.gov

Another critical area of focus is ensuring a sufficient supply of precursors for the biosynthesis of the complex tylosin molecule. The tylosin biosynthetic pathway involves multiple methylation steps that are dependent on S-adenosyl methionine (SAM) as a methyl donor. nih.gov Enhancing the intracellular pool of SAM can, therefore, boost tylosin production. Metabolic engineering efforts in S. xinghaiensis have demonstrated that overexpressing SAM biosynthesis genes, such as the cluster-situated SAM synthetase gene (metKcs) or an operon containing adoKcs-metFcs, increased tylosin production by 12% and 11%, respectively. nih.gov When these genes were co-overexpressed, the production increased by 22%. nih.gov

Product export can also be a rate-limiting step in fermentation. To alleviate potential feedback inhibition and increase the recovery of extracellular tylosin, researchers have targeted efflux pump genes. Overexpression of the tylosin efflux gene tlrC in S. xinghaiensis led to an 18% increase in the extracellular production of tylosin. nih.gov

More advanced approaches involve the combinatorial application of these metabolic engineering strategies. In one study with S. xinghaiensis, researchers simultaneously overexpressed the efflux gene (tlrC), SAM biosynthesis genes (metKcs, adoKcs-metFcs), and the regulatory gene (tylR). nih.gov This combinatorial approach resulted in a 23% increase in tylosin production, achieving a titer of 10.93 g/L. nih.gov Further optimization by rearranging the five genes into coordinated operons led to an even higher production of 11.35 g/L, representing a total 28% improvement over the starting industrial strain. nih.gov

Table 2: Enhancement of Tylosin Production in S. xinghaiensis via Metabolic Engineering

| Engineered Strain | Genetic Modification | Tylosin Titer (g/L) | Increase Over Parent Strain (%) | Reference |

|---|---|---|---|---|

| TL01 (Parent) | N/A | ~8.89 | N/A | nih.gov |

| TLPH08-2 | Overexpression of efflux gene tlrC | Not specified | 18% | nih.gov |

| TLPH09 | Overexpression of SAM synthetase metKcs | Not specified | 12% | nih.gov |

| TLPH10 | Overexpression of SAM biosynthesis genes adoKcs-metFcs | Not specified | 11% | nih.gov |

| TLPH12 | Overexpression of activator gene tylR | Not specified | 11% | nih.gov |

| TLPH11 | Co-overexpression of metKcs and adoKcs-metFcs | Not specified | 22% | nih.gov |

| TLPH17 | Combinatorial overexpression of tlrC, metKcs, adoKcs-metFcs, tylR | 10.93 | 23% | nih.gov |

| TLPH23 | Rearranged operons of the five genes from TLPH17 | 11.35 | 28% | nih.gov |

These findings underscore that a multi-pronged approach, combining the optimization of regulatory networks, precursor supply, and product transport, is a highly effective strategy for the rational improvement of tylosin production in industrial microbial strains. nih.gov

Antimicrobial Activity and Spectrum in Non Human Pathogens

Comparative Efficacy Against Gram-Positive Bacterial Isolates

Tylosin (B1662201) hydrochloride demonstrates significant efficacy against a broad spectrum of Gram-positive bacteria, making it a noteworthy agent in veterinary medicine. Its effectiveness is particularly pronounced against species such as Staphylococcus, Streptococcus, and Corynebacterium. nih.gov The primary mechanism of action involves the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome, which accounts for its bacteriostatic effect. wikipedia.orgmdpi.com

In canine dermatology, tylosin has shown considerable in vitro activity against Staphylococcus (pseud)intermedius, a primary pathogen in bacterial pyoderma. vetfolio.com A study involving 103 isolates from dogs that had not received antibiotics in the preceding three months found that 82.61% were sensitive to tylosin tartrate. vetfolio.com This suggests its potential as a therapeutic option for canine skin infections. The sensitivity of these isolates to tylosin tartrate was comparable to other commonly used antibiotics, as detailed in the table below. vetfolio.com

Table 1: In Vitro Antibiotic Sensitivity of S. (pseud)intermedius Isolates

| Antibiotic | Percentage Sensitive |

|---|---|

| Ciprofloxacin | 96.15% |

| Gentamicin | 94.23% |

| Cephalexin | 93.27% |

| Tylosin Tartrate | 82.61% |

| Potentiated Sulfonamides | 81.73% |

| Clindamycin | 77.88% |

| Erythromycin (B1671065) | 66.35% |

Data derived from a study on 103 clinical isolates. vetfolio.com

Tylosin is also active against Clostridium perfringens, a causative agent of necrotic enteritis in poultry. cabidigitallibrary.orgresearchgate.net Studies have shown that tylosin can control this disease by modulating C. perfringens colonization and the mucolytic activity of the intestinal microbiota. researchgate.net In the context of livestock, particularly beef cattle, tylosin is used to control liver abscesses, which are often caused by Gram-positive bacteria like Trueperella pyogenes. frontiersin.org Its use, however, has been shown to increase the proportion of macrolide-resistant enterococci in the gastrointestinal tract of cattle. nih.govmdpi.com

Activity Against Mycoplasma Species

Tylosin hydrochloride is highly active against various Mycoplasma species, which are significant pathogens in poultry and other livestock. wikipedia.org These organisms lack a cell wall, rendering them intrinsically resistant to many classes of antibiotics, but they are susceptible to macrolides like tylosin that target ribosomal protein synthesis. wikipedia.orgallenpress.com

In poultry, tylosin is widely used to control chronic respiratory disease (CRD) caused by Mycoplasma gallisepticum and infectious synovitis caused by Mycoplasma synoviae. allenpress.comscispace.comthescipub.com These infections lead to significant economic losses in the poultry industry through reduced egg production and poor weight gain. scispace.comthescipub.com Studies have demonstrated that tylosin treatment can reduce the severity of clinical signs, decrease mortality, and improve eggshell quality in infected flocks. thescipub.com The efficacy of tylosin against experimental M. gallisepticum infection in chickens has been confirmed, showing a reduction in the number of organisms in the respiratory tract and improved weight gain compared to untreated groups. allenpress.com

The in vitro susceptibility of Mycoplasma species to tylosin has been well-documented. For M. gallisepticum, minimum inhibitory concentration (MIC) values have been established, with MIC₅₀ and MIC₉₀ values reported as 0.5 µg/ml and 2 µg/ml, respectively, in a study of 111 isolates. nih.govfrontiersin.org Similarly, a study on 154 M. synoviae isolates found a unimodal distribution of tylosin MIC values, with 52% of isolates showing MICs between 0.03125 and 0.0625 µg/mL. plos.org

Evaluation of Efficacy Against Specific Gram-Negative Bacterial Isolates

While the primary spectrum of tylosin activity is against Gram-positive organisms, it exhibits efficacy against a limited range of Gram-negative bacteria. wikipedia.orgambeed.cn Generally, macrolides are less effective against Gram-negative bacteria due to factors like intrinsic resistance, which can involve the outer membrane acting as a permeability barrier. nih.gov

Despite this, tylosin has demonstrated clinically relevant activity against specific Gram-negative veterinary pathogens. It has been used for the prevention and treatment of respiratory diseases in pigs caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. nih.gov Research has established the minimum inhibitory concentration (MIC) distributions for tylosin against these organisms. researchgate.net Furthermore, some studies indicate that tylosin has a significant antibacterial effect on Proteobacteria, a large phylum of Gram-negative bacteria that includes Escherichia coli and Salmonella. frontiersin.org However, its broader application against Gram-negative infections is limited compared to its use for Gram-positive and Mycoplasma pathogens. nih.gov

Determination of Minimal Inhibitory Concentrations (MICs) for Veterinary Pathogens

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency against a specific microorganism. MIC values for tylosin have been determined for a variety of key veterinary pathogens, providing essential data for guiding therapeutic strategies. These values indicate the lowest concentration of the drug that prevents visible growth of a bacterium.

The susceptibility of different pathogens to tylosin varies, as shown by the range of reported MIC values.

Table 2: Tylosin MIC Values for Selected Veterinary Pathogens

| Pathogen | Animal Host | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Mycoplasma gallisepticum | Poultry | 0.5 nih.govfrontiersin.org | 2 nih.govfrontiersin.org |

| Clostridium perfringens | Rabbit | 0.5 cabidigitallibrary.org | 32 cabidigitallibrary.org |

| Streptococcus suis | Pig | 0.25* ambeed.cn | Not Reported |

| Mycoplasma synoviae | Poultry | Not Reported** | Not Reported** |

| Actinobacillus pleuropneumoniae | Pig | Not Reported | >64*** researchgate.net |

| Pasteurella multocida | Pig | Not Reported | 16*** researchgate.net |

Value represents the MIC, not specifically MIC₅₀. **52% of 154 isolates had an MIC between 0.03125 and 0.0625 µg/mL. plos.org ***MIC₉₀ values are estimated from published distribution graphs. researchgate.net

Comparative Antimicrobial Activities of Tylosin Derivatives (A, B, C, D)

Tylosin is not a single molecule but a mixture of structurally related macrolides. wikipedia.org The main component is Tylosin A, which constitutes approximately 90% of the mixture. wikipedia.org The other naturally occurring components are Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (relomycin). nih.gov

Table 3: Relative Antimicrobial Activity of Tylosin Derivatives Compared to Tylosin A

| Tylosin Derivative | Relative Activity |

|---|---|

| Tylosin A | 100% |

| Tylosin C (Macrocin) | ~70% nih.gov |

| Tylosin B (Desmycosin) | ~50% nih.gov |

| Tylosin D (Relomycin) | ~30% nih.gov |

Data based on EMEA/CVMP, 1997. nih.gov

In addition to these natural components, semi-synthetic derivatives have been developed. For instance, research has shown that certain 4"-acyl derivatives of tylosin exhibit enhanced antibacterial and antimycoplasmal activity, particularly against some macrolide-resistant strains. nih.gov Tilmicosin is another semi-synthetic derivative of tylosin developed exclusively for veterinary use. allenpress.com

Antimicrobial Resistance Mechanisms and Epidemiology

Intrinsic and Acquired Resistance Pathways

Bacterial resistance to tylosin (B1662201) can be broadly categorized as either intrinsic or acquired. asm.orgnih.gov Intrinsic resistance is an innate characteristic of a bacterial species, rendering it naturally less susceptible to a particular antibiotic. asm.org In contrast, acquired resistance develops in previously susceptible bacteria through genetic mutations or the acquisition of resistance-conferring genes from other bacteria. asm.org

Mutational Resistance Mechanisms

Mutations in the bacterial chromosome can lead to the development of resistance by altering the drug's target site, increasing its expulsion from the cell, reducing its uptake, or modulating metabolic pathways.

The primary target for tylosin is the 50S ribosomal subunit, where it binds to the peptide exit tunnel and inhibits protein synthesis. jmb.or.kr Alterations in this target site are a major mechanism of resistance.

Mutations in the 23S rRNA, a component of the 50S ribosomal subunit, can prevent or reduce the binding affinity of tylosin. Specifically, methylation of nucleotides in the 23S rRNA can confer resistance. For instance, the synergistic methylation of nucleotides G748 and A2058 has been shown to confer resistance to tylosin. jmb.or.kr The erm (erythromycin ribosomal methylase) genes, often acquired through horizontal gene transfer, encode for methyltransferases that modify the A2058 residue in 23S rRNA, leading to broad resistance against macrolides, lincosamides, and streptogramin B (MLSB phenotype). ijprajournal.comnih.gov

Modifications in ribosomal proteins L4 and L22, which are located near the macrolide binding site in the peptide exit tunnel, can also lead to resistance. nih.govnih.gov Mutations in the genes encoding these proteins can alter the conformation of the tunnel, thereby hindering the binding of tylosin. nih.govnih.gov For example, specific mutations in the L4 protein and deletions in the L22 protein have been associated with macrolide resistance. nih.govnih.govjst.go.jpmdpi.com

| Resistance Mechanism | Specific Alteration | Effect on Tylosin Activity | Bacterial Species Example |

| 23S rRNA Methylation | Synergistic methylation at G748 and A2058 | Prevents tylosin binding to the ribosome | Streptomyces fradiae |

| 23S rRNA Methylation | Methylation at A2058 by erm genes | Prevents tylosin binding, confers MLSB resistance | Staphylococcus aureus |

| Ribosomal Protein L4 Mutation | Amino acid substitutions | Alters the peptide exit tunnel, reducing tylosin binding | Streptococcus pneumoniae |

| Ribosomal Protein L22 Mutation | Deletions or amino acid substitutions | Modifies the shape of the peptide exit tunnel, hindering tylosin binding | Escherichia coli |

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-inhibitory levels. bristol.ac.ukresearchgate.net This is a significant mechanism of resistance to a wide range of antimicrobial agents, including tylosin.

Several families of efflux pumps contribute to antibiotic resistance, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria. oup.com In the context of tylosin, the TlrC efflux pump in Streptomyces fradiae has been shown to confer a modest level of resistance. jmb.or.kr Overexpression of efflux pumps can lead to a broad spectrum of resistance, often referred to as multidrug resistance (MDR). bristol.ac.uk

| Efflux Pump Family | Pump Name Example | Mechanism of Action | Bacterial Species Example |

| ABC (ATP-binding cassette) | MsrA | ATP-dependent efflux of macrolides | Staphylococcus aureus |

| MFS (Major Facilitator Superfamily) | Mef(A)/Mef(E) | Proton motive force-dependent efflux of 14- and 15-membered macrolides | Streptococcus pneumoniae |

| RND (Resistance-Nodulation-Division) | AcrAB-TolC | Efflux of a broad range of antimicrobial agents | Escherichia coli |

| Specific to Tylosin Producer | TlrC | Efflux of tylosin | Streptomyces fradiae |

A reduction in the permeability of the bacterial cell envelope can limit the entry of antibiotics, contributing to resistance. In Gram-negative bacteria, the outer membrane acts as a formidable barrier, and the entry of hydrophilic antibiotics is often mediated by porin channels. nih.gov Mutations that lead to a decrease in the number or functional capacity of these porins can result in reduced uptake of antibiotics. While this is a recognized mechanism of resistance for many antibiotics, specific research detailing decreased drug uptake as a primary mechanism of resistance to tylosin is not extensively documented in the available scientific literature.

Bacteria may develop resistance by altering their metabolic pathways to circumvent the inhibitory effects of an antibiotic. This can involve bypassing the targeted pathway or degrading the antibiotic molecule. While metabolic adaptation is a known strategy for antibiotic resistance, specific research demonstrating that bacteria modulate their metabolic pathways to confer resistance to tylosin is limited. The biosynthesis of tylosin itself is a complex metabolic process that is tightly regulated in the producing organism, Streptomyces fradiae. jmb.or.krnih.govmicrobiologyresearch.org Some bacteria possess enzymes that can inactivate macrolides through hydrolysis of the lactone ring or by glycosylation. microbiologyresearch.org However, detailed studies on how pathogenic bacteria specifically alter their metabolic fluxes to resist tylosin are not widely available.

Acquired Resistance via Horizontal Gene Transfer (HGT)

Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of antibiotic resistance genes among bacterial populations, including different species. This process allows bacteria to acquire pre-existing resistance mechanisms, bypassing the slower process of spontaneous mutation. The main mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells in direct contact.

Transformation: The uptake of free DNA from the environment.

Transduction: The transfer of bacterial DNA by bacteriophages.

Resistance genes for tylosin, particularly the erm genes that confer high-level MLSB resistance, are frequently located on mobile genetic elements such as plasmids and transposons. This facilitates their transfer between different bacterial species and genera. The widespread use of tylosin in agriculture is believed to create a selective pressure that promotes the proliferation and transfer of these resistance genes. Studies have shown a high prevalence of erm genes in various bacterial isolates from livestock, indicating the significant role of HGT in the epidemiology of tylosin resistance. ijprajournal.com

| HGT Mechanism | Mobile Genetic Element | Resistance Gene Example | Consequence |

| Conjugation | Plasmids | erm(B) | Rapid spread of high-level MLSB resistance between different bacterial species. |

| Transduction | Bacteriophages | erm(A) | Transfer of resistance genes between strains of the same bacterial species. |

| Transformation | Free DNA | mef(A) | Acquisition of efflux-mediated resistance from competent bacteria in the environment. |

Genetic Determinants of Tylosin Resistance

Resistance to tylosin, a macrolide antibiotic, is primarily mediated by specific genetic determinants that either modify the drug's target site or actively remove the drug from the bacterial cell.

The most prevalent mechanism of acquired resistance to macrolides, including tylosin, is the modification of the ribosomal target site. iranjournals.ir This is achieved by enzymes encoded by the erm (erythromycin ribosome methylase) genes. These genes code for methyltransferases that add one or two methyl groups to an adenine residue (A2058 in Escherichia coli numbering) within the 23S rRNA of the 50S ribosomal subunit. This methylation reduces the binding affinity of macrolide antibiotics to the ribosome, thereby rendering the antibiotic ineffective. iranjournals.ir

The erm gene family is diverse and includes several classes. The most clinically significant in veterinary and human medicine are:

ermA : Often found in Staphylococcus aureus, its expression can be inducible by the presence of a macrolide.

ermB : This gene is one of the most widespread macrolide resistance determinants and is found in a variety of Gram-positive bacteria, including Staphylococcus, Streptococcus, and Enterococcus species. frontiersin.org It is frequently located on mobile genetic elements, which contributes to its broad dissemination.

ermC : Also commonly found in staphylococci, ermC is often located on small, multicopy plasmids. frontiersin.org

ermF and ermG : These genes have also been identified as conferring macrolide resistance in various bacteria.

The presence of these erm genes, particularly ermB, is strongly associated with resistance to tylosin in key animal pathogens.

In the tylosin-producing bacterium, Streptomyces fradiae, self-resistance is mediated by a set of genes designated tlr (tylosin resistance). nih.gov These genes provide a defense mechanism against the antibiotic the organism produces.

tlrD : This gene encodes a methyltransferase that monomethylates adenine A2058 in the 23S rRNA. nih.gov TlrD is a member of the Erm family of methyltransferases. nih.gov

tlrB : This gene encodes a methyltransferase that modifies nucleotide G748 of the 23S rRNA. nih.gov

Synergistic Action : Research has shown that neither the methylation by TlrD nor TlrB alone is sufficient to confer a high level of tylosin resistance. nih.gov Instead, these two methyltransferases act synergistically to provide high-level resistance to tylosin. nih.gov This synergistic mechanism is specific to tylosin and similar macrolides. nih.gov

tlrA : TlrA is also a member of the Erm family of methyltransferases and is responsible for the dimethylation of the A2058 position in the 23S rRNA. nih.gov

tlrC : In contrast to the other tlr genes, tlrC encodes an efflux pump that actively transports tylosin out of the cell, conferring a modest level of resistance. nih.gov

Epidemiological Surveillance of Tylosin Resistance in Animal Populations

The use of tylosin in livestock for therapeutic and prophylactic purposes has led to the selection and spread of resistant bacterial populations. Surveillance of this resistance is crucial for animal and public health.

Staphylococcus aureus in Bovine Mastitis:

Staphylococcus aureus is a major cause of bovine mastitis, an inflammatory disease of the udder that is a significant economic concern for the dairy industry. Studies have documented a high prevalence of tylosin resistance in S. aureus isolates from cases of bovine mastitis.

A study conducted in Iran on 103 S. aureus isolates from subclinical mastitis cases found that 56.9% were resistant to tylosin. nih.gov The minimum inhibitory concentration (MIC) values, which measure the lowest concentration of an antibiotic that inhibits bacterial growth, were high, with MIC50 and MIC90 values of 32 µg/mL and 64 µg/mL, respectively. nih.gov Genetic analysis of these isolates revealed the presence of erm genes, with ermB being the most common (32.0%), followed by ermC (20.4%) and ermA (7.8%). nih.gov Interestingly, among the tylosin-resistant isolates, ermB was the dominant gene. nih.gov However, a notable finding was that many tylosin-resistant isolates did not harbor any of the tested erm genes, suggesting the presence of other resistance mechanisms. iranjournals.ir

Another study in Pakistan investigating erythromycin (B1671065) resistance in S. aureus from bovine mastitis also identified a high prevalence of erm genes. In these isolates, ermA, ermB, and ermC were detected in 52.1%, 21.4%, and 35.7% of the isolates, respectively. mdpi.com

| Prevalence of erm Genes in S. aureus from Bovine Mastitis | |

| Gene | Prevalence (%) |

| ermA | 7.8 - 52.1 |

| ermB | 21.4 - 32.0 |

| ermC | 20.4 - 35.7 |

Enterococci in Cattle:

Enterococci are commensal bacteria in the gastrointestinal tract of cattle but can also be opportunistic pathogens. They are often used as indicator organisms for antimicrobial resistance surveillance. The use of in-feed tylosin in cattle has been linked to an increased prevalence of macrolide-resistant enterococci.

A study on feedlot cattle investigated the impact of tylosin administration on antimicrobial resistance in enterococci. The findings showed that a high percentage of enterococcal isolates were resistant to tylosin (86%) and erythromycin (84%). frontiersin.org The primary genetic determinants of macrolide resistance in these isolates were erm(B) and msrC (which codes for an efflux pump). frontiersin.org The administration of tylosin was found to increase the proportion of erythromycin-resistant enterococci over the feeding period. frontiersin.org The erm(B) gene is frequently associated with the Tn916 family of mobile genetic elements, which can also carry tetracycline resistance genes, suggesting a potential for co-selection of resistance to different classes of antibiotics. frontiersin.org Another study confirmed that tylosin administration in feedlot steers significantly increased the proportion of erythromycin- and tylosin-resistant enterococci, with the resistant isolates harboring the erm(B) and/or msrC genes. frontiersin.org

| Prevalence of Resistance in Enterococci from Cattle | |

| Antibiotic | Resistance Prevalence (%) |

| Tylosin | 86 |

| Erythromycin | 84 |

| Resistance Gene | Detected in Macrolide-Resistant Isolates |

| erm(B) | Present |

| msrC | Present |

Impact of Subtherapeutic Antibiotic Administration on Resistance Evolution

The administration of tylosin at subtherapeutic levels, particularly for growth promotion in livestock, has been shown to exert significant selective pressure, leading to the rapid evolution and proliferation of resistant bacterial populations. This practice is controversial due to its potential impact on public health nih.gov.

In swine production, the effect of subtherapeutic tylosin administration on the gut microbiota is well-documented. A study involving pigs from weaning to slaughter investigated the impact of feed supplemented with low levels of tylosin (11-44 ppm). The results demonstrated a dramatic increase in tylosin-resistant anaerobic bacteria within a short period. After just three weeks of administration, the percentage of tylosin-resistant anaerobes in the treated group surged from a baseline of 11.8% to 89.6%. This high level of resistance was sustained throughout the study, even after a two-week withdrawal period before slaughter nih.gov.

Genotypic analysis of fecal samples from these animals revealed a corresponding increase in the prevalence of specific macrolide resistance genes. The administration of tylosin was associated with a higher incidence of erm(A), erm(F), and erm(G) genes. Furthermore, it led to significantly higher concentrations of the erm(B) gene, which is a common mechanism conferring cross-resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics nih.govnih.gov.

Table 1: Impact of Subtherapeutic Tylosin on Resistance in Swine Fecal Anaerobes

| Metric | Control Group (No Tylosin) | Tylosin-Fed Group | Time Point | Significance |

|---|---|---|---|---|

| Tylosin-Resistant Anaerobes (%) | ~11.8% (baseline) | 89.6% | After 3 weeks | P < 0.0001 |

| Prevalence of erm(B) gene | Baseline levels | Significantly higher concentrations | Duration of study | P < 0.001 |

| Incidence of erm(A), erm(F), erm(G) genes | Lower incidence | Higher incidence | Duration of study | Not specified |

Similar trends have been observed in feedlot cattle, where subtherapeutic tylosin phosphate (B84403) is used to control liver abscesses. Multiple studies have confirmed that this practice increases the proportion of macrolide-resistant enterococci in the feces of cattle frontiersin.orgnih.govnih.gov. A systematic review and meta-analysis concluded that an increase in macrolide-resistant enterococci is evident after approximately 100 days of continuous tylosin administration nih.gov. The withdrawal of tylosin from feed has been shown to contribute to a subsequent reduction in the proportion of macrolide-resistant enterococci frontiersin.org.

Emergence of Resistance in Aquaculture and Apiculture (e.g., Paenibacillus larvae)

The use of tylosin in specialized areas of animal agriculture, such as aquaculture and apiculture, raises concerns about the potential for resistance development in specific pathogens.

Aquaculture

The use of antibiotics is a significant concern in the global aquaculture industry to prevent and treat bacterial diseases that can thrive in high-density fish farming conditions nih.govmdpi.com. While tylosin is authorized for aquacultural use in some countries, specific data on the emergence and prevalence of tylosin-resistant bacteria in aquatic environments is limited in currently available research nih.gov. The aquatic environment is recognized as a potential hotspot for the transfer of antibiotic resistance genes (ARGs) among bacteria nih.gov. The primary focus of surveillance in aquaculture has often been on resistance to other widely used antibiotics, such as tetracyclines and sulfonamides nih.govfrontiersin.org. However, the potential use of tylosin in fish farming necessitates monitoring for the emergence of resistant strains to ensure its continued efficacy and mitigate public health risks nih.gov.

Apiculture

In apiculture (beekeeping), tylosin is used to control American Foulbrood (AFB), a lethal honeybee brood disease caused by the spore-forming bacterium Paenibacillus larvae nih.govnih.gov. For many years, P. larvae remained highly susceptible to tylosin. A key 2005 study evaluated 67 strains of P. larvae from diverse geographical origins and found no evidence of resistance. The minimal inhibitory concentration (MIC) values observed were exceptionally low, indicating high susceptibility to the antibiotic nih.govresearchgate.net.

Table 2: Tylosin Susceptibility in Paenibacillus larvae Isolates (2005 Study)

| Number of Strains Tested | Range of MIC Values (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Conclusion |

|---|---|---|---|---|

| 67 | 0.0078 - 0.5 | Not Reported | Not Reported | No resistance detected |

Despite this historical susceptibility, the continuous use of any antibiotic creates selective pressure that can lead to the emergence of resistance. While widespread, clinically significant tylosin resistance in P. larvae has not been extensively documented, the potential for its development remains a concern. Other species within the Paenibacillus genus have demonstrated high rates of resistance to macrolides like erythromycin, underscoring the genetic potential for resistance within this group of bacteria rjpbcs.com.

Cross-Resistance Patterns with Other Macrolides and Antimicrobials

A significant consequence of tylosin use is the selection for bacteria that are also resistant to other structurally related antibiotics. Tylosin belongs to the macrolide-lincosamide-streptogramin B (MLSB) group of antimicrobials, and cross-resistance among these classes is a common phenomenon frontiersin.orgaaem.pl.

The most prevalent mechanism underlying this cross-resistance is target site modification, typically mediated by erm (erythromycin ribosomal methylase) genes. These genes encode enzymes that methylate the 23S rRNA, reducing the binding affinity of MLSB antibiotics to the bacterial ribosome nih.gov. The erm(B) gene is one of the most frequently identified determinants conferring the MLSB resistance phenotype in bacteria isolated from both animals and humans nih.govnih.gov.

Studies in swine have clearly demonstrated this link. On a farm utilizing tylosin for growth promotion, 59% of enterococcal isolates were found to be resistant to erythromycin, a critically important macrolide in human medicine. In contrast, on a farm where no tylosin was used, only 2.4% of isolates exhibited erythromycin resistance nih.gov.

Table 3: Correlation Between Tylosin Use and Erythromycin Resistance in Swine Enterococci

| Tylosin Use on Farm | Total Isolates Tested | Erythromycin-Resistant Isolates | Resistance Rate (%) |

|---|---|---|---|

| Growth Promotion | 208 | 124 | 59.6% |

| Disease Prevention Only | 281 | 80 | 28.5% |

| No Tylosin Use | 170 | 4 | 2.4% |

Furthermore, the use of tylosin can co-select for resistance to entirely different classes of antibiotics, such as tetracyclines. This occurs when the genes conferring resistance to both macrolides and tetracyclines are located on the same mobile genetic element (MGE), such as a plasmid or a conjugative transposon nih.govfrontiersin.orgaaem.pl. For example, the erm(B) gene and the tetracycline resistance gene tet(M) are frequently found together on the Tn916 family of transposons frontiersin.orgaaem.pl. Therefore, selective pressure from tylosin not only promotes the spread of erm(B) but also the linked tet(M) gene, leading to isolates resistant to both macrolides and tetracyclines even in the absence of tetracycline administration frontiersin.orgaaem.pl.

Environmental Fate and Ecotoxicological Implications

Routes of Environmental Introduction (e.g., Manure Application)

The primary route for tylosin (B1662201) hydrochloride entering the environment is through the excreta of treated livestock. nih.govasm.org Since many veterinary drugs are not fully absorbed by the animal, a significant portion is excreted in manure and urine. scirp.org When this manure is applied to agricultural lands as a fertilizer, the antibiotic is introduced into the soil and aquatic ecosystems. nih.govnih.gov

Subsequent environmental contamination can occur through surface runoff and leaching. Studies have shown that tylosin can be detected in both runoff water and leachate from manure-amended soils. nih.govresearchgate.netproquest.com For instance, a study on soils treated with swine manure found that 8.4% to 12% of the applied tylosin was collected in runoff. nih.govtandfonline.com The amount of runoff and leaching is influenced by factors such as soil type, tillage practices, and weather events like snowmelt. nih.govresearchgate.net Runoff from manure-treated surfaces can be significant, with one study noting that over 70% of applied water was collected as runoff due to the formation of a biofilm crust. nih.govtandfonline.com This indicates a potential for offsite contamination of surface waters. nih.govtandfonline.com

Degradation Pathways in Environmental Matrices

Once in the environment, tylosin undergoes various degradation processes that determine its persistence and potential impact. These pathways include aerobic degradation, photolysis, abiotic processes, and microbial biotransformation.

Aerobic Degradation in Water and Soil

Under aerobic conditions, tylosin's degradation rate varies significantly between soil and water. In soil, tylosin A, the main component, dissipates relatively quickly, with a reported half-life of about 7 days. nih.govresearchgate.net Tylosin D is slightly more stable, with a half-life of 8 days. nih.govresearchgate.net Another study found that in animal excreta, tylosin residues degrade rapidly, with calculated first-order half-lives of 6.2 days in cattle excreta and 7.6 days in swine excreta. nih.gov After 30 days, less than 6.5% of the initial tylosin level remained in these excreta. nih.gov

In contrast, tylosin is much more persistent in water. In the presence of light, tylosin A has a half-life of 200 days in water. nih.govresearchgate.netoup.com In the dark, its degradation is minimal, with only a 6% loss observed over the experimental period. nih.govresearchgate.netoup.com This suggests that photodegradation is a key factor in its breakdown in aquatic environments.

Table 1: Aerobic Degradation Half-Life of Tylosin Components

| Compound | Matrix | Condition | Half-Life (t½) | Reference |

|---|---|---|---|---|

| Tylosin A | Soil | Aerobic | 7 days | nih.govresearchgate.net |

| Tylosin D | Soil | Aerobic | 8 days | nih.govresearchgate.net |

| Tylosin A | Water | Aerobic, Light | 200 days | nih.govresearchgate.netoup.com |

| Tylosin | Cattle Excreta | Aerobic | 6.2 days | nih.gov |

| Tylosin | Swine Excreta | Aerobic | 7.6 days | nih.gov |

Photolysis and Photo-degradation Products (e.g., Isotylosin A alcohol, Isotylosin A aldol)

Photolysis, or degradation by light, is a significant pathway for tylosin in aquatic environments. researchgate.net When exposed to light in water, tylosin A degrades, leading to the formation of two primary photoreaction isomers: Isotylosin A alcohol (E,Z) and Isotylosin A aldol (B89426) (E,Z). researchgate.net These products are formed through isomerization and other photochemical reactions. The presence of these photo-degradation products highlights the importance of light exposure in the environmental fate of tylosin.

Abiotic Degradation Processes

Abiotic, or non-biological, processes also contribute to the degradation of tylosin. Sorption (adherence to soil particles) is a major factor influencing its loss from the environment. nih.govresearchgate.net Tylosin and its related compounds tend to be strongly sorbed to soil, a process positively correlated with surface area, clay content, and cation-exchange capacity. nih.gov This strong sorption is considered a primary mechanism for the disappearance of tylosin in manure slurries. researchgate.net

Hydrolysis, the reaction with water, is another abiotic pathway, although studies suggest tylosin is resistant to it. researchgate.net In acidic media, such as honey, tylosin A can degrade to form the antimicrobially active product, desmycosin (Tylosin B). nih.gov

Microbial Biotransformation and Novel Degrading Strains (e.g., Kurthia gibsonii)

Microbial degradation is an effective method for the bioremediation of tylosin-contaminated environments. asm.org Several bacterial strains have been identified that can degrade tylosin. A notable example is Kurthia gibsonii TYL-A1, a novel and efficient tylosin-degrading bacterial strain. asm.orgaminer.org This strain is capable of degrading 99% of a 75 mg/L tylosin solution within five days under optimal conditions (30°C and pH 7). asm.orgaminer.org

The degradation by Kurthia gibsonii involves both intracellular and extracellular enzymes. asm.orgnih.gov The bacterium can remove the mycophenolic sugar from the tylosin molecule, cleave the ester bond, and further break it down into smaller molecules. asm.orgnih.gov Importantly, the resulting degradation products exhibit lower toxicity than the parent tylosin compound. asm.org Genomic studies of Kurthia gibsonii have identified genes encoding for glycoside hydrolases and glycosyltransferases that are involved in the degradation process. asm.orgnih.gov

Table 2: Tylosin Degradation by Kurthia gibsonii TYL-A1

| Initial Tylosin Conc. | Time | Degradation (%) | Reference |

|---|---|---|---|

| 75 mg/L | 5 days | 99% | asm.orgaminer.org |

| 50 mg/L | 5 days | 100% | nih.gov |

Identification of Degradation Products (e.g., Desmycosin, Relomycin (B1679263), Dihydrodesmycosin, Tylosin A-Aldol)

The degradation of tylosin results in several transformation products. The specific products formed depend on the degradation pathway.

Desmycosin (Tylosin B): This is a primary degradation product formed through the hydrolysis of tylosin A, particularly in acidic conditions. nih.gov It is also observed as a degradation product in aerobic and methanogenic incubation media. researchgate.net

Relomycin (Tylosin D): This is considered a minor degradation product. researchgate.net

Dihydrodesmycosin: This product has been detected in studies of tylosin degradation in swine manure lagoons. researchgate.net

Tylosin A-Aldol: Epimers of tylosin A aldol are formed in slightly alkaline mediums. researchgate.net Sorption of tylosin A-aldol in soil has also been studied, indicating its presence in the terrestrial environment. nih.gov

Other identified degradation products include tylosin C (macrosin), tylosin A acid, and tylosin B acid. researchgate.net The identification of these varied degradation products is essential for a complete understanding of the environmental risk posed by tylosin, as some may retain antimicrobial activity.

Toxicity Assessment of Tylosin Degradation Products in Environmental Contexts

The environmental fate of tylosin hydrochloride involves its transformation into various degradation products. While comprehensive ecotoxicological data for all of these transformation products are not extensively available, research indicates that the degradation process generally leads to compounds with reduced biological activity compared to the parent tylosin molecule.

Under exposure to light in water, tylosin A degrades into photoreaction isomers, including isotylosin A alcohol (E,Z) and isotylosin A aldol (E,Z). In soil, both abiotic and microbial processes contribute to the transformation of tylosin A. Three primary degradation products have been identified in soil environments. These include a product where the aldehyde group is oxidized to a carboxylic acid, as well as tylosin B (desmycosin) and a subsequent product where the aldehyde group of tylosin B is also oxidized to an acid. inchem.org Another identified metabolite in manure is dihydrodesmycosin. nih.govresearchgate.net

A significant knowledge gap remains regarding the specific ecotoxicological effects of individual degradation products on various environmental receptors. Further research is necessary to fully characterize the environmental risk profile of each major degradation product of tylosin.

Sorption and Mobility in Soils and Aquatic Systems

The environmental behavior of this compound is significantly influenced by its sorption to soil particles and its subsequent mobility in terrestrial and aquatic systems. Tylosin exhibits strong sorption to a variety of soils, which is a key factor in limiting its vertical movement through the soil profile. nih.govfrontiersin.org

Influence of Soil Properties and Organic Matter on Sorption

The extent of tylosin sorption in soil is governed by a combination of soil properties, including pH, organic matter content, clay content, and cation exchange capacity (CEC). inchem.orgfrontiersin.org Research has shown a positive correlation between the sorption of tylosin and the percentage of clay, organic matter content, and CEC of the soil. frontiersin.org

The pH of the soil plays a crucial role in the sorption process. The single-point distribution coefficient (Kd) for tylosin A has been observed to be highest between pH 6 and 7. proquest.com This is attributed to the increasing sorption of the positively charged form of tylosin as the pH approaches its pKa. proquest.com

Organic matter content also significantly impacts tylosin sorption. However, the relationship can be complex. In one study, the removal of organic matter from soil resulted in a three to six times greater Kd value at pH 6 to 7, suggesting that in some cases, high levels of dissolved organic matter could potentially decrease tylosin sorption and increase its environmental mobility. proquest.com

The presence of certain cations in the soil solution can also affect tylosin sorption. Divalent cations such as Ca2+ and Mg2+ have been shown to have a greater impact on reducing tylosin adsorption compared to monovalent cations like K+ and Na+. xmsyxb.com This suggests that agricultural practices like the application of certain fertilizers could potentially lead to the release of adsorbed tylosin. xmsyxb.com

The sorption behavior of tylosin in different soil types is often described using the Freundlich isotherm model, which provides a measure of the sorption capacity (Kf).

| Soil Type | Freundlich Coefficient (Kf) | Distribution Coefficient (Kd) (L/kg) | Reference |

|---|---|---|---|

| Silty Clay Loam | 1,350 | - | nih.gov |

| Sandy Loam | - | 42 - 65 | frontiersin.org |

| Loess Soil (pH 4-10) | 0.112 | 79.1 - 2.13 | researchgate.net |

| Sand | 1.4 - 25.1 | - | nih.gov |

Leaching Potential and Runoff Dynamics

Due to its strong sorption to soil particles, the leaching potential of tylosin to lower soil depths is generally considered to be low. nih.gov Studies have shown that desorption of tylosin from soil is minimal, with less than 0.2% of the added amount being desorbed over a four-day period. nih.gov Laboratory soil column studies have detected very low concentrations of tylosin in the leachate, ranging from non-detectable to 0.27 ng/mL after simulated rainfall events. frontiersin.org

However, the strong sorption of tylosin to soil particles makes it susceptible to transport via surface runoff and soil erosion. frontiersin.orgnih.gov If manure containing tylosin is surface-applied, runoff events can lead to the offsite transport of both the dissolved and particle-bound antibiotic. amazonaws.com One study found that between 8.4% and 12% of the total amount of applied tylosin was collected in runoff from soils treated with swine manure. amazonaws.com This indicates that while vertical leaching may be limited, horizontal transport through runoff is a significant pathway for the dissemination of tylosin into surface water systems. frontiersin.orgamazonaws.com

Impact on Environmental Microbial Ecology

The introduction of this compound into the environment can have significant impacts on the structure and function of soil microbial communities. As an antibiotic, tylosin can exert selective pressure on microorganisms, leading to changes in their populations and activities.

Effects on Soil Microbial Communities and Enzymatic Activities (e.g., urease, catalase, cellulolytic)

Tylosin has been shown to alter the enzymatic activity in soils, which is a key indicator of soil health and microbial function. The effects can be either inhibitory or stimulatory depending on the specific enzyme and the concentration of the antibiotic. unl.edu

Studies have reported varying effects of tylosin on different soil enzymes:

Urease: Tylosin has been found to inhibit urease activity. In one study, tylosin reduced urease activity by 58–63%. unl.edu

Catalase: The effect on catalase activity can be inhibitory. One study reported that a concentration of 600 mg/kg of soil for a combined application of ampicillin (B1664943) and tylosin reduced catalase activity by 50%. unl.edu However, another study found that tylosin had no significant effect on catalase activity. unl.edu

Cellulolytic Activity: The impact on cellulolytic activity also appears to be variable. Some research indicates that tylosin is the least inhibitory to cellulase (B1617823) among the antibiotics tested, while another study found that it had no significant effect. unl.edu A different study, however, reported that cellulolytic activity was suppressed by the addition of tylosin. unl.edu

These changes in enzymatic activity are often linked to alterations in the bacterial community structure.

| Enzyme | Observed Effect | Reference |

|---|---|---|

| Urease | Inhibition (58-63% reduction) | unl.edu |

| Catalase | Inhibition (IC50 of 600 mg/kg with ampicillin) or no significant effect | unl.edu |

| Cellulolytic Activity | Least inhibitory, no significant effect, or suppression | unl.edu |

| Nitrification | Inhibition | unl.edu |

Alterations in Microbial Diversity and Abundance (e.g., 16S rRNA metagenomic studies)

The application of tylosin to soil can lead to shifts in the diversity and abundance of microbial populations. These changes can be temporary, with the microbial community showing some resilience and a tendency to recover over time as the antibiotic degrades.

Metagenomic studies, often utilizing 16S rRNA gene sequencing, have been employed to investigate these alterations in the soil microbial community. Research has shown that tylosin treatment can lead to a temporary decrease in the diversity of colony morphotypes. While the populations of bacteria, fungi, and protozoa may initially be affected, these changes are often most pronounced in the first few weeks after application.

The structure of the microbial community can be altered by the presence of tylosin, resulting in a loss of biomass and a reduction in microbial activities such as nitrification and respiration. For example, the introduction of tylosin has been shown to decrease the number of Gram-positive bacterial colonies. Such studies highlight the potential for tylosin to disrupt the delicate balance of soil microbial ecosystems.

Selection Pressure for Antimicrobial Resistance Genes in Environmental Reservoirs

The introduction of tylosin into the environment, primarily through the land application of manure from treated livestock, exerts significant selection pressure on microbial communities, favoring the proliferation of bacteria carrying antimicrobial resistance genes (ARGs). usda.govnih.gov This phenomenon contributes to the growing environmental reservoir of ARGs, which poses a potential risk to human and animal health. The presence of sub-lethal concentrations of tylosin can be sufficient to select for and maintain resistance determinants within environmental bacteria.

Continuous in-feed administration of tylosin to feedlot cattle has been shown to increase the abundance of macrolide-resistant enterococci. usda.gov One study found that tylosin administration significantly increased the fecal concentration and prevalence of erythromycin-resistant enterococci and the concentration of the ermB gene, a common macrolide resistance determinant. usda.gov The excretion of tylosin in the feces of medicated animals can further select for resistant bacteria in natural environments such as soil and water. usda.gov

The application of swine manure containing tylosin residues to agricultural fields leads to a short-term increase in the abundance of macrolide resistance genes in the soil. nih.gov Research has detected elevated levels of erm genes, which confer resistance to macrolide antibiotics, in manured soil. nih.govresearchgate.net Specifically, concentrations of ermB, ermC, and ermF were found to be greater than 10⁹ copies per gram in manure from tylosin-treated swine. nih.gov While the abundance of these genes in the soil may return to background levels over time, the initial spike demonstrates the selective pressure exerted by tylosin-laden manure. nih.govresearchgate.net

Furthermore, the impact of tylosin on the soil microbial community structure can be observed. Studies have shown that tylosin can alter the diversity of soil microbial communities, leading to a temporary decrease in the number of colony morphotypes. researchgate.netoup.com These alterations can be explained by the disappearance of susceptible bacteria and the outgrowth of resistant bacteria. frontiersin.org The presence of tylosin has been shown to strongly modify the genetic fingerprint of the bacterial community, indicating a significant shift in its composition. oup.comfrontiersin.org

The following table summarizes research findings on the selection pressure for antimicrobial resistance genes due to tylosin in environmental reservoirs.

| Environment | Finding | Reference(s) |

| Feedlot Cattle Feces | Continuous in-feed use of tylosin increases the abundance of macrolide-resistant enterococci and ermB gene concentration. | usda.gov |

| Agricultural Soil | Application of swine manure from tylosin-treated animals leads to a short-term increase in the abundance of ermB, ermC, and ermF genes. | nih.gov |

| Soil Microcosm | Tylosin treatment temporarily decreased the diversity of colony morphotypes and caused a more permanent change in the 16S rDNA profile. | researchgate.net |

Occurrence and Persistence of Tylosin Residues in Environmental Compartments

Tylosin residues are frequently detected in various environmental compartments, a direct consequence of its widespread use in animal agriculture and the subsequent disposal of animal waste. nih.govnih.govenvsys.co.kr The persistence of these residues is influenced by a combination of factors including the chemical properties of tylosin, environmental conditions, and the matrix in which it is found.

In soil, the dissipation of tylosin can be relatively rapid. Studies have reported a dissipation half-life of approximately 7 days for tylosin A and 8 days for tylosin D in both unsterilized and sterilized soil, suggesting that abiotic degradation and sorption are major factors in its loss from the soil environment. nih.govresearchgate.netresearchgate.net Sorption to soil particles is a significant process that influences the mobility and bioavailability of tylosin. nih.govresearchgate.netresearchgate.net

Animal manure and litter are significant reservoirs of tylosin residues. nih.govresearchgate.net A study on poultry litter found that tylosin residues persisted at a concentration of 290.16 µg/kg in the litter of treated birds at day 42. nih.govresearchgate.net The presence of these residues in poultry byproducts, which may be used as fertilizer or in animal feed, represents a pathway for their re-entry into the environment and the food chain. nih.govresearchgate.netresearchgate.net

The table below presents data on the occurrence and persistence of tylosin residues in different environmental compartments.

| Environmental Compartment | Matrix | Concentration/Persistence Data | Reference(s) |

| Soil | Agronomic Soil | Dissipation half-life of tylosin A is 7 days; tylosin D is 8 days. | nih.govresearchgate.netresearchgate.net |

| Water | Pond Water | Half-life of tylosin A is 200 days in the light. | nih.govresearchgate.netresearchgate.net |

| Poultry Litter | Litter | 290.16 µg/kg of tylosin residues detected in the litter of treated birds at day 42. | nih.govresearchgate.net |

| Swine Manure | Manure | Concentrations of ermB, ermC, and ermF were all >10⁹ copies g⁻¹ in manure from tylosin-treated swine. | nih.gov |

Pharmacokinetics and Biotransformation in Animal Models

Absorption and Distribution in Target Animal Species

The absorption and subsequent distribution of tylosin (B1662201) determine its concentration at the site of action and in various tissues. These parameters can vary significantly among different species and depending on the specific salt form of the drug administered.

Oral bioavailability of tylosin exhibits considerable variability across species. In pigs, cows, and sheep, the oral bioavailability has been reported to range from 70% to 95%. nih.gov One report indicated that the oral bioavailability in pigs is greater than 22.5%. researchgate.net

In chickens, the bioavailability is notably influenced by the salt form administered. Studies have shown that for tylosin tartrate, the oral bioavailability was 25.78%, whereas for tylosin phosphate (B84403), it was 13.73%. nih.gov Other studies in broiler chickens have reported higher and more varied bioavailability, with values of 89.16% and 90.29% being documented. nih.gov

While specific oral bioavailability data for calves and ewes are not extensively detailed, the general data for cows and sheep suggest significant absorption after oral administration. nih.gov

| Species | Bioavailability (%) | Salt Form/Notes |

|---|---|---|

| Pigs | >22.5% to 95% | General oral administration |

| Cows | 70% to 95% | General oral administration |

| Sheep/Ewes | 70% to 95% | General oral administration |

| Chickens | 13.73% | Tylosin Phosphate |

| 25.78% | Tylosin Tartrate | |

| up to 90.29% | Varies by study and formulation | |

| Calves | Data not specified; generally considered poor | - |

Following absorption, tylosin distributes widely into the body fluids and tissues. Due to its lipid-soluble nature, it achieves concentrations in tissues that are often higher than those found in plasma. The highest concentrations of tylosin residues are consistently found in the liver and kidneys, which are the primary organs for metabolism and excretion.

In broiler chickens, studies following repeated oral administration showed that the liver, kidney, and lung contained the highest drug residues. nih.gov Similarly, in pigs and calves, the highest concentrations of tylosin are measured in the liver and kidneys. nih.gov Lung tissue in pigs also shows significant accumulation of the compound. This extensive tissue distribution allows tylosin to reach effective concentrations at the sites of infection, such as the respiratory tract.

| Species | Primary Tissues of Accumulation |

|---|---|

| Chickens | Liver, Kidney, Lung |

| Pigs | Liver, Kidney, Lung |

| Calves | Liver, Kidney |

Metabolic Pathways and Metabolite Profiling

Tylosin undergoes biotransformation in the animal body, primarily in the liver, leading to the formation of various metabolites. While the parent compound, Tylosin A, is the most microbiologically active component, several of its metabolites also retain some antibacterial activity. nih.gov

The liver is the principal site of tylosin metabolism. The biotransformation processes involve Phase I reactions such as oxidation and reduction. mdpi.com The cytochrome P450 (CYP450) enzyme system, a major catalyst of Phase I reactions in the liver, is known to interact with macrolide antibiotics. mdpi.com Studies using liver microsomes from goats and cattle have shown that tylosin is a weak inhibitor of CYP450 activity. nih.gov This suggests an interaction with this enzyme system, though the specific CYP450 isozymes responsible for the direct metabolism of tylosin in these species are not fully characterized.

The primary metabolic pathway identified for tylosin in animals is reduction. Specifically, the aldehyde group on the Tylosin A molecule is reduced to a primary alcohol, resulting in the formation of Tylosin D (relomycin). researchgate.net

While O-demethylation and N-demethylation are common metabolic pathways for many xenobiotics, including some macrolides, their specific role in the in vivo metabolism of tylosin in target animals is not well-documented in scientific literature. These reactions are catalyzed by cytochrome P450 enzymes, but direct evidence for the formation of demethylated tylosin metabolites in livestock is limited. semanticscholar.org

Several metabolites of tylosin have been identified in animal tissues and excreta. The main component of the administered drug is Tylosin A, which accounts for about 90% of the mixture. nih.gov

Tylosin D (Relomycin): This is a major and well-characterized metabolite formed via the reduction of Tylosin A. researchgate.net It has approximately 30-35% of the microbiological activity of Tylosin A. nih.gov

Tylosin C (Macrocin): This compound is generally considered a component of the parent tylosin mixture produced during fermentation, rather than a metabolite formed within the animal. cabidigitallibrary.org It has about 70-75% of the activity of Tylosin A. nih.gov

Dihydrodesmycosin: This compound has been identified as a metabolite of tylosin. nih.gov It possesses about 15-31% of the antimicrobial activity of Tylosin A. nih.gov

Information regarding Desmethyl-Tylosin D as a metabolite is not prominently available in the reviewed literature. The primary identified metabolites are those resulting from the reduction of the parent compound and degradation products like Dihydrodesmycosin.

Elimination and Excretion Profiles

The elimination of tylosin hydrochloride from the body occurs through several routes, with the specific profile varying among animal species. The primary pathways involve metabolic transformation and direct excretion of the parent compound and its metabolites.

Renal and Biliary Excretion Routes

Tylosin is primarily excreted as an unchanged drug in bile and urine. pressbooks.pub The biliary route is the main pathway for elimination in most species. nih.govscirp.orgresearchgate.net This process involves the transport of tylosin from the liver into the bile, which is then released into the intestinal tract. Studies have shown that tylosin concentrations in bile can be significantly higher than in the blood serum. For instance, in cattle, bile-to-serum concentration ratios have been reported to be as high as 296:1 after intravenous injection and 62:1 after intramuscular injection at 7 hours post-administration. scribd.com This high concentration gradient facilitates efficient clearance of the drug from the bloodstream into the gastrointestinal tract for subsequent elimination.

While biliary excretion is predominant, renal excretion also contributes to the elimination of tylosin. pressbooks.pubnih.gov The drug is filtered by the kidneys and expelled from the body in the urine. However, this route is generally considered secondary to biliary clearance. In cattle, urine concentrations of tylosin were measured at 29.7 µg/ml and 41.7 µg/ml following intravenous and intramuscular administration, respectively. scribd.com

Excretion in Feces and Urine

Reflecting the significance of biliary excretion, a substantial portion of administered tylosin is eliminated in the feces. scirp.orgresearchgate.net After being excreted in the bile, the drug enters the intestines and is expelled with the fecal matter. Research in pigs has demonstrated that approximately 99% of an administered dose of tylosin is found in the feces, with only 1% being excreted in the urine. fao.org This highlights the dominance of the fecal route of elimination in this species. Similarly, studies in cattle confirm that the primary route of excretion is through feces. wku.eduusda.gov

In poultry, tylosin is also metabolized by the liver and excreted via bile and feces. scirp.orgresearchgate.net The continuous in-feed administration to livestock leads to significant concentrations of the antibiotic in animal waste. wku.edunih.gov